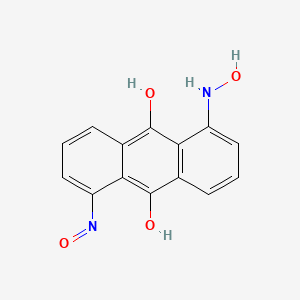
1,5-Bis(hydroxyamino)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Bis(hydroxyamino)anthracene-9,10-dione is an organic compound belonging to the anthraquinone family. This compound is characterized by the presence of two hydroxyamino groups attached to the anthracene-9,10-dione core. Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and as intermediates in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,5-Bis(hydroxyamino)anthracene-9,10-dione can be synthesized through several methods. One common approach involves the nitration of anthracene-9,10-dione followed by reduction. The nitration step introduces nitro groups at the 1 and 5 positions, which are subsequently reduced to hydroxyamino groups using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Industrial Production Methods
Industrial production of this compound typically follows a similar route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The nitration is performed using concentrated nitric acid and sulfuric acid, followed by reduction with iron powder in hydrochloric acid.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Bis(hydroxyamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyamino groups can be oxidized to nitroso or nitro groups using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Further reduction of the hydroxyamino groups can lead to the formation of amino groups.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the anthracene core, due to the electron-donating nature of the hydroxyamino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Tin(II) chloride or iron powder in hydrochloric acid.
Substitution: Electrophiles such as halogens or sulfonic acids in the presence of catalysts.
Major Products Formed
Oxidation: Formation of 1,5-dinitrosoanthracene-9,10-dione or 1,5-dinitroanthracene-9,10-dione.
Reduction: Formation of 1,5-diaminoanthracene-9,10-dione.
Substitution: Various substituted anthracene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1,5-Bis(hydroxyamino)anthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and dyes.
Biology: Investigated for its potential as a fluorescent probe due to its chromophoric properties.
Medicine: Explored for its potential anticancer properties, particularly in the development of anthraquinone-based drugs.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mecanismo De Acción
The mechanism by which 1,5-Bis(hydroxyamino)anthracene-9,10-dione exerts its effects is primarily through its interaction with biological macromolecules. The hydroxyamino groups can form hydrogen bonds and interact with nucleophilic sites on proteins and DNA. This interaction can lead to the inhibition of enzymatic activity or interference with DNA replication, contributing to its potential anticancer properties.
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-Bis(hydroxyamino)anthracene-9,10-dione
- 1,8-Bis(hydroxyamino)anthracene-9,10-dione
- 1,5-Diaminoanthracene-9,10-dione
Comparison
1,5-Bis(hydroxyamino)anthracene-9,10-dione is unique due to the specific positioning of the hydroxyamino groups, which influences its reactivity and interaction with other molecules. Compared to 1,4- and 1,8-isomers, the 1,5-isomer may exhibit different electronic properties and steric effects, leading to variations in its chemical behavior and biological activity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
Número CAS |
60080-32-2 |
|---|---|
Fórmula molecular |
C14H10N2O4 |
Peso molecular |
270.24 g/mol |
Nombre IUPAC |
1-(hydroxyamino)-5-nitrosoanthracene-9,10-diol |
InChI |
InChI=1S/C14H10N2O4/c17-13-7-3-1-5-9(15-19)11(7)14(18)8-4-2-6-10(16-20)12(8)13/h1-6,15,17-19H |
Clave InChI |
OCDHNGVPCBLGDD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)NO)C(=C3C=CC=C(C3=C2O)N=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B13132171.png)


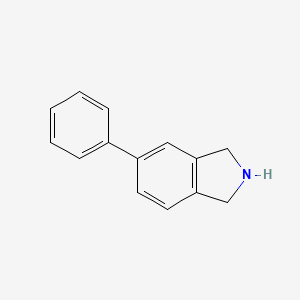
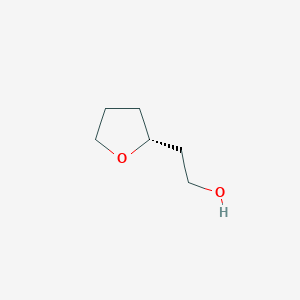
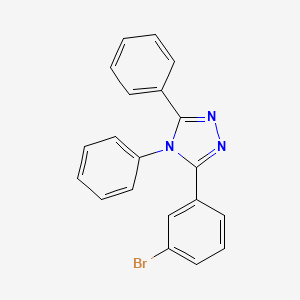
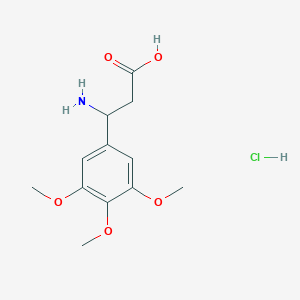
![6-benzyl-2,4,5,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-one;dihydrochloride](/img/structure/B13132207.png)
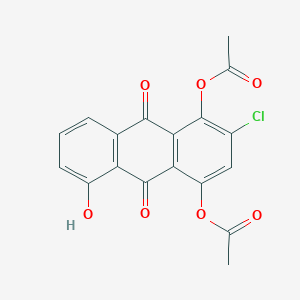

![11,12-Bis(4-phenylphenyl)indolo[2,3-a]carbazole](/img/structure/B13132225.png)
![[3,4'-Bipyridin]-5-amine, N-[(3,4-difluorophenyl)methyl]-](/img/structure/B13132232.png)


